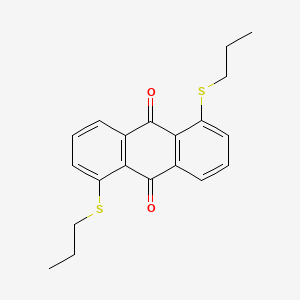
9,10-Anthracenedione, 1,5-bis(propylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Anthracenedione, 1,5-bis(propylthio)- is a derivative of anthraquinone, a class of organic compounds known for their diverse applications in dyes, pigments, and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 1,5-bis(propylthio)- typically involves the introduction of propylthio groups to the anthracenedione core. One common method is the nucleophilic substitution reaction where 9,10-anthracenedione is reacted with propylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization may also be integrated into the production process.
Types of Reactions:
Oxidation: 9,10-Anthracenedione, 1,5-bis(propylthio)- can undergo oxidation reactions, typically resulting in the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reduction of this compound can lead to the formation of hydroquinone derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: The propylthio groups can be substituted with other nucleophiles under appropriate conditions. For example, halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: NBS, NCS, various nucleophiles.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated derivatives, other nucleophile-substituted products.
Applications De Recherche Scientifique
9,10-Anthracenedione, 1,5-bis(propylthio)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel anticancer agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 9,10-Anthracenedione, 1,5-bis(propylthio)- is largely dependent on its interaction with biological molecules. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the compound may generate reactive oxygen species (ROS) upon metabolic activation, causing oxidative damage to cellular components. These mechanisms are particularly relevant in its potential anticancer activity.
Comparaison Avec Des Composés Similaires
9,10-Anthracenedione: The parent compound, known for its use in dyes and pigments.
1,4-Diamino-9,10-anthracenedione: A derivative with significant anticancer activity, used in chemotherapy.
1,5-Dihydroxy-9,10-anthracenedione: Known for its use in the synthesis of various organic compounds.
Uniqueness: 9,10-Anthracenedione, 1,5-bis(propylthio)- is unique due to the presence of propylthio groups, which enhance its lipophilicity and potentially its biological activity. This modification can lead to improved cell membrane permeability and increased interaction with biological targets, making it a promising candidate for further research and development.
Propriétés
Numéro CAS |
506443-22-7 |
|---|---|
Formule moléculaire |
C20H20O2S2 |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
1,5-bis(propylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C20H20O2S2/c1-3-11-23-15-9-5-7-13-17(15)19(21)14-8-6-10-16(24-12-4-2)18(14)20(13)22/h5-10H,3-4,11-12H2,1-2H3 |
Clé InChI |
KIGQCFUSRYPQNG-UHFFFAOYSA-N |
SMILES canonique |
CCCSC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)SCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


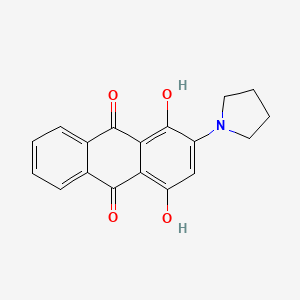
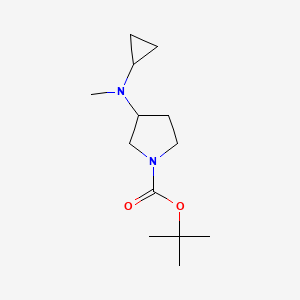
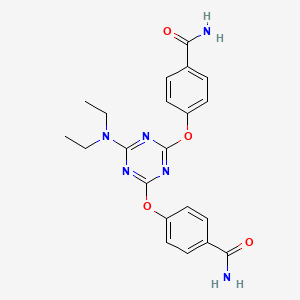
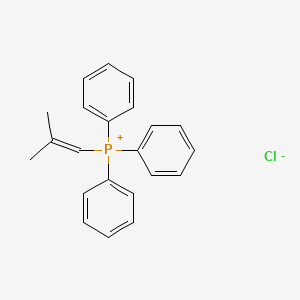
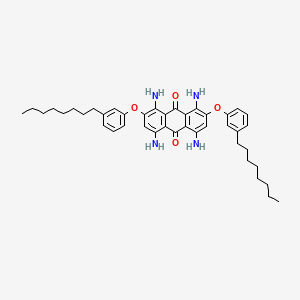
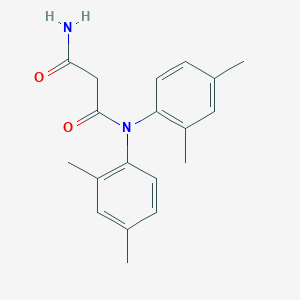
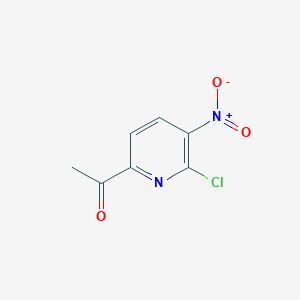

![(2R,3R)-(3-Hydroxymethyl-1,4-dioxa-spiro[4.4]non-2-yl)-methanol](/img/structure/B13143673.png)
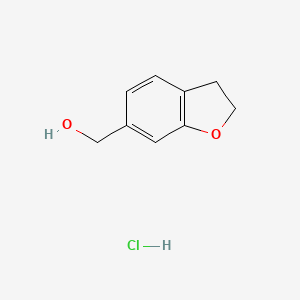
![6-Chloro-[2,3'-bipyridine]-5-carbaldehyde](/img/structure/B13143684.png)
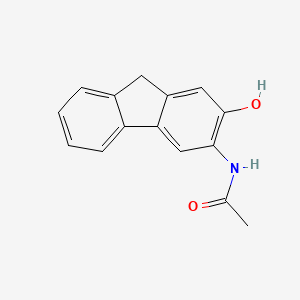
![7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-(4-fluorophenyl)-5-phenyl-](/img/structure/B13143709.png)
![2-Bromo-6-iododibenzo[b,d]thiophene](/img/structure/B13143712.png)
